3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
Description
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-6-17(16(4)10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXOZOROWYMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644689 | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-17-7 | |
| Record name | 1-Propanone, 3-(2,4-dimethylphenyl)-1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,4-dimethylbenzoyl chloride and 3,5-dimethylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of 3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone involves its interaction with various molecular targets. The carbonyl group (C=O) can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The aromatic rings can also engage in π-π interactions, influencing the compound’s binding affinity to different targets.
Comparison with Similar Compounds
Substituent Position Variations
- 2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone (CAS 898794-05-3): This isomer differs in the methyl group positions (2',4' vs. 3',5' on the propiophenone ring). The altered substituent arrangement may lead to distinct steric hindrance and electronic effects, influencing reactivity in condensation or coupling reactions .
- 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone (CAS 898753-63-4): The phenyl group here has 2,5-dimethyl substitution instead of 2,4-dimethyl. This minor positional change could affect π-π stacking interactions or solubility, as meta-substituted aromatics often exhibit different physicochemical behaviors compared to para-substituted analogs .
Functional Group Modifications
- Cyano-Substituted Derivatives (e.g., 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone, CAS 898793-65-2): The introduction of a cyano group (-CN) at the 2' position introduces strong electron-withdrawing effects, enhancing electrophilicity at the ketone moiety. This contrasts with the electron-donating methyl groups in the target compound, which may reduce reactivity in nucleophilic additions .
- 4'-CARBOETHOXY-3-(2,4-DIMETHYLPHENYL)PROPIOPHENONE (CAS 898793-76-5): The carbethoxy (-COOEt) group increases molecular weight (310.39 g/mol vs. This functional group also offers a site for hydrolysis or further derivatization .
Heteroatom and Halogen Incorporation
- 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0): Halogens (Cl, F) and sulfur (thiomethyl) substituents enhance molecular polarity and bioactivity. Chlorine and fluorine can modulate metabolic stability and binding affinity in drug candidates, whereas the thiomethyl group may participate in redox reactions or metal coordination, unlike the inert methyl groups in the target compound .
- This could influence membrane permeability in biological systems .
Structural Analogues in Hydrazone Chemistry
Compounds derived from 2,4-dimethylphenyl hydrazine HCl () highlight the utility of aromatic hydrazones in chemosensors.
Key Data Table: Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | Not explicitly listed | C₁₉H₂₂O | 266.38 (inferred) | 3',5'-dimethyl, 2,4-dimethyl | High lipophilicity, steric hindrance |
| 2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone | 898794-05-3 | C₁₉H₂₂O | 266.38 | 2',4'-dimethyl, 2,4-dimethyl | Altered steric profile |
| 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone | 898793-65-2 | C₁₈H₁₇NO | 263.34 | 2'-cyano, 2,4-dimethyl | Enhanced electrophilicity |
| 4'-CARBOETHOXY-3-(2,4-dimethylphenyl)propiophenone | 898793-76-5 | C₂₀H₂₂O₃ | 310.39 | 4'-carbethoxy, 2,4-dimethyl | Increased polarity, derivatization potential |
Biological Activity
3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 258.33 g/mol
This compound features a dimethylphenyl moiety that contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Research indicates that this compound may influence several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially altering signal transduction pathways.
- Receptor Modulation : It can bind to receptors, affecting cellular responses related to growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Anticancer Properties
A study investigated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| PC-3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer showed that treatment with derivatives of this compound resulted in reduced tumor size and improved survival rates compared to standard therapies.
- Case Study on Antimicrobial Resistance : Research highlighted the potential use of this compound in overcoming antibiotic resistance in bacterial infections. It was effective in combination with traditional antibiotics, enhancing their efficacy against resistant strains.
Q & A
Q. Table 1. Key Synthetic Parameters for Propiophenone Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
